2-(2-Fluorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a synthetic organic compound notable for its unique structural features, which include a fluorophenoxy group and a trifluoroethoxy group attached to an azetidine ring. This compound is of interest in various scientific fields, particularly in medicinal chemistry and materials science due to its potential biological activity and unique properties.
The compound is synthesized through specific chemical reactions involving various reagents and conditions, typically in laboratory settings. It can also be sourced from chemical suppliers specializing in fine chemicals and research-grade materials.
This compound belongs to the class of organic compounds known as ketones, specifically those with additional functional groups that enhance their reactivity and potential applications. Its molecular formula is , and it has a molecular weight of approximately 338.27 g/mol.
The synthesis of 2-(2-Fluorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone typically involves the acylation of an azetidine derivative with a phenoxyacetyl chloride precursor.
The molecular structure of 2-(2-Fluorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone includes:
CC(=O)N1CC(C1)C(C(F)(F)F)OC2=CC=CC=C2F.The compound can participate in several types of chemical reactions:
The mechanism of action of 2-(2-Fluorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone involves its interaction with biological targets at the molecular level:
These interactions may modulate enzyme activity or receptor binding, influencing various biological pathways relevant in drug discovery and development.
Relevant data on these properties can be obtained from specialized chemical databases or empirical studies.
The applications of 2-(2-Fluorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone span several fields:
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7